N-methylaniline

Catalog No.
S598526
CAS No.
100-61-8
M.F
C7H9N
C6H5NH(CH3)
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylaniline

CAS Number

100-61-8

Product Name

N-methylaniline

IUPAC Name

N-methylaniline

Molecular Formula

C7H9N
C6H5NH(CH3)
C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

AFBPFSWMIHJQDM-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1

Solubility

1 to 5 mg/mL at 70.7° F (NTP, 1992)
0.05 M
SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE
5624 mg/l @ 25 °C
Solubility in water: none
Insoluble

Synonyms

methylaniline, methylaniline hydrochloride, monomethylaniline, N-methylaniline

Canonical SMILES

CNC1=CC=CC=C1

Organic Synthesis:

  • Intermediate for dyes and agrochemicals: N-methylaniline serves as a crucial intermediate in the synthesis of various dyes and agrochemicals. Its reactive amine group allows for further modifications to create desired functionalities in the final products [].

Analytical Chemistry:

  • Quantification of contaminants: Research has been conducted to develop methods for efficiently quantifying N-methylaniline and its parent compound, aniline, as contaminants in commercially produced indigo dye. This is crucial for ensuring the quality and safety of the final product [].

Toxicology Research:

  • Genotoxicity studies: N-methylaniline has been subjected to various genotoxicity tests, including the Ames test, to assess its potential to cause genetic mutations. These studies provide valuable insights into the potential health risks associated with exposure to this compound [].

Environmental Research:

  • Understanding contaminant behavior: Research has been conducted to understand the behavior of N-methylaniline and other aromatic amines in the environment. This includes studying their adsorption and desorption characteristics on different types of soil and sediments [].

N-methylaniline is an aromatic amine with the chemical formula C₇H₉N. It appears as a yellow to light brown oily liquid with a faint ammonia-like odor and has a molecular weight of 107.17 g/mol. The compound is practically insoluble in water but soluble in organic solvents such as ethanol and ether. It has a boiling point of approximately 195.6°C and a melting point of 57.2°C .

NMA is a toxic compound and should be handled with caution. Here are some key safety concerns:

  • Toxicity: NMA is harmful if swallowed, inhaled, or absorbed through the skin. Exposure can cause damage to the central nervous system, liver, and kidneys.
  • Acute toxicity data: LD50 (oral, rat) = 890 mg/kg.
  • Flammability: NMA is combustible and can release hazardous fumes upon burning.
  • Reactivity: NMA can react violently with oxidizing agents.

  • Oxidation: It can be oxidized using dichromate as an oxidant, which has been studied using Raman spectroscopy .
  • Acid Neutralization: The compound neutralizes acids in exothermic reactions to form salts and water .
  • Reactivity with Electrophiles: N-methylaniline can react with electrophiles, facilitating the synthesis of various organic compounds .

N-methylaniline exhibits several biological effects:

  • Toxicity: The compound is toxic via ingestion, inhalation, or skin absorption. Exposure can lead to symptoms such as methemoglobinemia and central nervous system impairment .
  • Environmental Impact: It poses risks to aquatic life and can cause significant health hazards if proper safety measures are not followed during handling .

N-methylaniline can be synthesized through several methods:

  • Alkylation of Aniline: A common method involves the reaction of aniline with dimethyl sulfate. This process typically occurs at low temperatures (below 10°C) to control the reaction rate .
  • Electrochemical Methods: Electrooxidation in acidic solutions can also yield poly(N-methylaniline), which has different conductivity properties depending on the solvent used during synthesis .

Toxicity LevelAnilinePrimary amineDyes, pharmaceuticalsModerateDimethylanilineSecondary amineDyes, solventsHighN,N-DimethylbenzeneTertiary amineSolventsModerateN-EthylanilineEthyl-substituted amineDyes, pharmaceuticalsModerate

N-methylaniline stands out due to its unique combination of properties that make it particularly useful in applications requiring both chemical reactivity and solubility characteristics.

Interaction studies have shown that N-methylaniline may react with various compounds:

  • Compatibility Issues: It may be incompatible with isocyanates and halogenated organics, highlighting the need for careful handling when combined with other chemicals .
  • Reactivity Profiles: The compound reacts vigorously with strong acids and oxidants, producing toxic fumes that necessitate stringent safety protocols during use .

Similar Compounds: Comparison

Several compounds share structural similarities with N-methylaniline. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey

Traditional Alkylation Techniques

Dimethyl Sulfate-Mediated N-Methylation of Aniline

Dimethyl sulfate (DMS) has historically dominated industrial N-methylation due to its high reactivity. The process involves nucleophilic attack by aniline on the electrophilic methyl group of DMS under alkaline conditions. Key parameters include:

  • Temperature control: Reactions are conducted below 10°C to minimize hydrolysis.
  • Stoichiometry: A 1:1 molar ratio of aniline to DMS yields 60–70% NMA, with residual N,N-dimethylaniline requiring separation via acid-base extraction.
  • Safety concerns: DMS’s carcinogenicity and corrosivity have driven efforts to replace it with greener alternatives.

Despite efficiency, this method generates stoichiometric sulfuric acid waste, complicating purification and raising environmental concerns.

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation, classically using alkyl halides and Lewis acids like AlCl₃, offers an alternative route. However, limitations include:

  • Carbocation rearrangements: Secondary/tertiary alkyl halides form stable carbocations, but primary analogs undergo hydride shifts, yielding undesired products.
  • Substrate restrictions: Electron-deficient anilines (e.g., nitro-substituted) fail to react due to deactivated aromatic rings.
  • Polyalkylation: The electron-donating methyl group activates the ring for subsequent alkylation, necessitating precise stoichiometric control.

Modern variants employ zeolites or mesoporous silicas to enhance selectivity and reduce Lewis acid usage. For example, NaY faujasite catalyzes mono-N-methylation of para-substituted anilines with 99% selectivity by spatially confining reactants within supercavities.

Catalytic Methylation with Methanol

Copper-Based Catalyst Systems

Copper catalysts enable direct N-methylation using methanol as a benign methylating agent. The US3819709A patent details a high-yield (>97%) liquid-phase process under autogenous pressure:

  • Conditions: 200–250°C, 50–150 atm, 3–6 wt% Cu/Cr-Mn-O catalyst.
  • Mechanism: Methanol dehydrogenates to formaldehyde, which condenses with aniline to form NMA via a Schiff base intermediate.
  • Reusability: Catalysts retain activity for ≥5 cycles without significant deactivation.

Table 1: Performance of Cu-Cr-Mn-O Catalysts in NMA Synthesis

Catalyst Composition (wt%)Temp (°C)Yield (%)Selectivity (%)
Cr(43)-Cu(53)-Mn(4)25097.098.1
Cr(45.6)-Cu(52.6)-Ba(1.8)24098.897.6

Chromium-Containing Heterogeneous Catalysts

Chromium oxides synergize with copper to enhance methanol activation and suppress over-methylation. The Cr-Cu-O system (40–50% Cr, 50–60% Cu) achieves 98% selectivity by stabilizing methoxy intermediates on Brønsted acid sites. Key advantages include:

  • Water tolerance: Chromia’s hydrophilicity prevents catalyst poisoning by reaction water.
  • Low leaching: <0.1% metal loss after 100 h operation in continuous flow reactors.

Green Synthesis Approaches

Visible-Light-Induced Photoredox Catalysis

Photocatalytic systems using NH₂-MIL-125(Ti) or Ru(bpy)₃²⁺ enable NMA synthesis under ambient conditions:

  • Mechanism: Methanol oxidizes to - CH₂OH radicals, which transfer methyl groups to aniline via single-electron transfer (SET).
  • Performance: 85% yield at 25°C under 450 nm LED irradiation.
  • Scope: Electron-rich anilines (e.g., p-methoxyaniline) react preferentially due to easier oxidation.

CO₂ Utilization in Reductive Methylation

CO₂ serves as a C1 source in tandem with reducing agents (e.g., BH₃, H₂):

  • FLP catalysis: Frustrated Lewis pairs (e.g., B(C₆F₅)₃/2,6-lutidine) activate CO₂ to form HCOO⁻ intermediates, which undergo borane-mediated reduction to NMA.
  • Conditions: 1 atm CO₂, 95°C, 10 h, 51–88% yield.
  • Chemoselectivity: Piperazine-BH₃ complexes favor mono-methylation, while Me₃N-BH₃ promotes di-methylation.

Table 2: CO₂-Based NMA Synthesis Using FLP Catalysts

SubstrateCatalystReducing AgentYield (%)Selectivity (%)
4-Bromoaniline6-Amino-2-picolineBH₃·SMe₂44>99
1-NaphthylamineDICBH₃·NMe₃5095

Oxidative Reaction Pathways

Chromic Acid Oxidation Kinetics

The kinetic behavior of N-methylaniline oxidation by chromic acid represents a fundamental pathway for understanding aromatic amine reactivity under acidic conditions [5] [8] [32]. Comprehensive kinetic investigations have revealed that the oxidation of N-methylaniline by chromic acid follows zero-order kinetics with respect to the oxidant, while maintaining first-order dependence on the substrate concentration [5] [32]. This kinetic profile differs markedly from aniline oxidation, which exhibits first-order dependence on chromic acid concentration [5].

The reaction mechanism proceeds through a two-step process involving initial protonation of the amine nitrogen followed by oxidation of the protonated species [32]. For N-methylaniline, the protonation step becomes rate-determining due to the increased electron density at the nitrogen atom resulting from the inductive effect of the methyl group [32]. The proposed mechanism can be represented as:

N-methylaniline + H⁺ ⇌ N-methylaniline-H⁺ (fast equilibrium)
N-methylaniline-H⁺ + H₂CrO₄ → Products (slow, rate-determining)

ParameterN-methylanilineTemperature (K)Medium
Order with respect to oxidant02931% aqueous acetic acid
Order with respect to substrate12931% aqueous acetic acid
Activation energy (kJ/mol)46.15 ± 0.067293-3131% aqueous acetic acid
Enthalpy of activation (kJ/mol)68.99 ± 1.094293-3131% aqueous acetic acid
Entropy of activation (kJ/mol·K)-228.03 ± 0.274293-3131% aqueous acetic acid

The rate constant dependency on acid concentration shows initial increases with hydrochloric acid and sulfuric acid concentrations up to optimal levels, followed by decreases at higher acid concentrations [32]. This behavior reflects the competing effects of amine protonation enhancement versus formation of less reactive chromic acid complexes such as HOCrO₂OSO₃H [32]. Metal ion catalysis studies demonstrate that copper(II) and silver(I) ions significantly accelerate the reaction rate through complex formation with the substrate, while manganese(II) ions exhibit a unique accelerating effect specifically for N-methylaniline oxidation [32].

Thermodynamic analysis reveals an isokinetic temperature of 338.69 K, indicating compensation effects between enthalpy and entropy contributions to the activation process [32]. The stoichiometric relationship determined experimentally shows that six moles of N-methylaniline are consumed per two moles of chromic acid, yielding N,N'-dimethylbenzidine quinone diimine as the primary oxidation product [32].

Radical-Mediated Reaction Mechanisms

Radical-mediated oxidation pathways of N-methylaniline involve complex electron transfer processes that proceed through distinct mechanistic routes compared to direct oxidation reactions [6] [28] [39]. The formation of aryl radicals from N-methylaniline occurs through single electron transfer mechanisms, particularly when combined with potassium tert-butoxide systems [6]. These systems demonstrate that N-methylaniline can function as an efficient radical initiator for aryl-radical-mediated cross-coupling reactions [6].

The mechanistic pathway involves initial deprotonation of N-methylaniline by potassium tert-butoxide to form N-methylanilide anion, which subsequently acts as an electron donor [6]. Cyclic voltammetry experiments confirm that N-methylanilide anion exhibits an oxidation wave at -0.66 V versus the ferrocene/ferrocenium couple, demonstrating its electron-donating capability [6]. The generated nitrogen-centered radical undergoes further deprotonation to form a radical anion species that continues the electron transfer chain process [6].

Kinetic isotope effect studies using deuterated substrates reveal primary kinetic isotope effects, supporting a mechanism involving carbon-hydrogen bond cleavage at the methyl group attached to nitrogen [6]. The radical intermediates formed during these processes can be detected through electron paramagnetic resonance spectroscopy and mass spectrometry analysis [6]. Temperature-dependent kinetic studies indicate activation energies ranging from 45-65 kJ/mol for various radical-mediated transformations of N-methylaniline [33] [35].

The radical chain propagation involves multiple steps including hydrogen atom abstraction, radical coupling reactions, and electron transfer processes [39] [41]. Computational studies predict that hydrogen abstraction from the amino nitrogen represents the most thermodynamically favorable pathway with an energy release of approximately 50 kJ/mol [39]. Alternative radical pathways involving methyl group activation show varying energetic profiles depending on the specific reaction conditions and co-reactants present [39].

Electropolymerization Mechanisms

Protonation-Dependent Chain Propagation

The electropolymerization of N-methylaniline proceeds through a complex mechanism where protonation plays a crucial role in determining chain propagation efficiency and polymer structure formation [9] [11] [14]. Investigations using in situ ultraviolet-visible spectroscopy and mass spectrometry analysis reveal that protonation is not strictly necessary for initiation of electropolymerization but becomes essential for the propagation of longer conjugated chains [9] [11].

The polymerization mechanism involves initial oxidation of N-methylaniline to form radical cation species, followed by coupling reactions that can proceed through both head-to-tail and tail-to-tail linkages [26]. Spectroelectrochemical studies demonstrate that the early stages of oxidation lead to formation of dimeric species including N,N'-dimethyl-4-aminodiphenylamine through head-to-tail coupling and N,N'-dimethylbenzidine through tail-to-tail coupling [26]. The tail-to-tail coupling appears more prevalent for N-methylaniline compared to unsubstituted aniline due to steric and electronic effects of the methyl substituent [26].

Dopant AnionPolymerization Rate OrderGrowth MechanismMolecular Weight
SO₄²⁻HighestOne-dimensional nucleationHigh
NO₃⁻IntermediateOne-dimensional nucleationHigh
Cl⁻LowerOne-dimensional nucleationHigh
ClO₄⁻LowestOligomer couplingLow

The protonation-dependent propagation mechanism involves incorporation of neutral N-methylaniline monomers at the growing polymer chain ends through an incorporation-oxidation process [14]. The chain growth occurs primarily in the solid phase on the electrode surface, resulting in high molecular weight polymer formation when proper nucleation growth conditions are maintained [14]. Chronoamperometric studies reveal that polymerization proceeds through initial current maxima followed by linear current increases, indicating one-dimensional nucleation growth for most dopant systems [14].

The polymer structure contains partially dealkylated repeating units, as confirmed by nuclear magnetic resonance and mass spectrometry analysis [9]. This partial dealkylation occurs during the electropolymerization process and affects the final polymer properties including conductivity and thermal stability [9]. The extent of dealkylation depends on the electropolymerization conditions, particularly the applied potential and electrolyte composition [9].

Solvent Effects on Polymer Growth

Solvent selection significantly influences the electropolymerization behavior and resulting polymer characteristics of N-methylaniline systems [9] [11] [14]. Comparative studies using different solvents including dimethylformamide, propylene carbonate, and acetonitrile demonstrate distinct polymerization kinetics and product morphologies [9] [11].

In dimethylformamide containing sulfuric acid, the polymerization proceeds efficiently with well-defined polymer film formation monitored by in situ ultraviolet-visible spectroscopy [9]. The polymer films exhibit good adherence to tin oxide electrodes and show characteristic absorption bands indicating conjugated polymer structure formation [9]. Propylene carbonate and acetonitrile solvents show different polymerization behaviors, with acetonitrile generally producing more compact polymer films [9].

The influence of organic solvents on polymerization rate follows the order based on their ability to stabilize ionic intermediates and facilitate monomer transport to the electrode surface [14]. Acetonitrile addition to aqueous acidic solutions results in enhanced polymerization rates up to optimal concentrations, beyond which rate decreases occur due to reduced ionic conductivity [14]. Dimethylformamide and dimethylsulfoxide show similar trends but with different optimal concentration ranges [14].

Solvent effects on final polymer properties include changes in conductivity, morphology, and electrochemical activity [14]. Polymers prepared in different solvents exhibit varying redox peak characteristics in cyclic voltammetry, indicating structural differences in the polymer backbone and dopant incorporation [14]. The relationship between peak current and scan rate changes from linear dependence to square root dependence depending on the solvent used during preparation, suggesting different charge transport mechanisms in the resulting polymers [14].

Surface-Mediated Activation Processes

Coverage-Dependent Adsorption on Platinum Surfaces

The adsorption behavior of N-methylaniline on platinum(111) surfaces exhibits pronounced coverage-dependent characteristics that fundamentally alter both the binding geometry and activation pathways [16] [17] [21]. Density functional theory calculations combined with experimental surface science techniques reveal that molecular coverage plays a decisive role in determining the orientation and bonding strength of N-methylaniline on the platinum surface [16] [17].

At low coverage conditions (1/36 monolayer), N-methylaniline adopts a nearly parallel orientation with the phenyl ring lying flat against the platinum surface, achieving an adsorption energy of -2.83 eV with zero-point energy correction [17] [21]. This configuration involves simultaneous bonding through both the nitrogen lone pair at a top site and multiple carbon atoms of the phenyl ring interacting with platinum surface atoms [17]. The platinum-nitrogen bond distance measures 2.21 Å under these conditions, indicating strong chemisorption [17].

CoverageAdsorption Energy (eV)Pt-N Bond Distance (Å)Ring Tilt Angle (°)Binding Mode
1/36-2.832.212.8Phenyl ring + nitrogen
1/25-2.782.21-Phenyl ring + nitrogen
1/16-2.312.29-Mixed bonding
1/9-1.772.21-Primarily nitrogen
1/6-1.432.2733.5Nitrogen only

As coverage increases to 1/6 monolayer, significant changes occur in the adsorption geometry and energetics [17] [21]. The phenyl ring tilts away from the surface by 33.5°, and the molecule bonds primarily through the nitrogen atom alone with an adsorption energy reduced to -1.43 eV [17]. This dramatic change results from increasing intermolecular repulsive interactions that force molecular reorientation and weaker surface binding [17].

Temperature-programmed desorption experiments confirm the coverage-dependent binding behavior, showing that at high coverage the majority of N-methylaniline desorbs molecularly intact, while at low coverage significant decomposition occurs with hydrogen cyanide formation [16] [17]. X-ray photoelectron spectroscopy analysis reveals different nitrogen binding environments as a function of coverage, supporting the calculated geometric changes [16].

The electronic structure analysis through projected density of states calculations demonstrates that at low coverage, both the nitrogen p orbital and phenyl ring carbon p orbitals hybridize with platinum d orbitals [17]. At high coverage, only the nitrogen p orbital shows significant hybridization with the platinum surface, consistent with the geometric findings [17]. Charge transfer analysis indicates minimal net charge exchange between molecule and surface, but significant charge redistribution occurs at the interface depending on coverage [17].

Bond Cleavage Selectivity in Heterogeneous Catalysis

The selectivity of bond activation in N-methylaniline on platinum surfaces demonstrates remarkable coverage-dependent behavior that determines which molecular bonds undergo cleavage during thermal activation [16] [17] [18]. Comprehensive theoretical analysis of bond dissociation energetics reveals that different activation pathways become favorable depending on the molecular coverage and surface binding configuration [17].

At low coverage (1/36 monolayer), carbon-hydrogen bond activation in the methyl group represents the most energetically favorable pathway, with the first dehydrogenation step being exothermic by 0.22 eV and the second dehydrogenation further reducing the energy by 0.09 eV [17]. This preferential methyl group activation leads to formation of surface-bound intermediates that can subsequently undergo carbon-nitrogen bond cleavage to produce hydrogen cyanide and benzene fragments [17].

The carbon-nitrogen bond connecting the phenyl ring to nitrogen requires significantly higher energy for cleavage, with bond dissociation energies of 1.43 eV at low coverage and 1.1 eV at intermediate coverage (1/9 monolayer) [17]. However, when this bond cleavage is coupled with hydrogen transfer to form benzene and hydrogen cyanide, the overall process becomes more thermodynamically accessible [17].

Bond TypeLow Coverage (eV)High Coverage (eV)Preferred Pathway
C-H (methyl) first-0.22-0.28Low coverage
C-H (methyl) second-0.31+0.61Low coverage
N-H bond+0.59-0.16High coverage
C-N (phenyl)+1.43+1.10Neither
C-N (methyl)+0.21+0.26Similar

Nitrogen-hydrogen bond activation shows contrasting coverage dependence, being unfavorable at low coverage (+0.59 eV) but favorable at high coverage (-0.16 eV) [17]. This difference reflects the distinct electronic environments created by different binding configurations and intermolecular interactions [17].

Experimental validation through temperature-programmed desorption and X-ray photoelectron spectroscopy confirms that at low coverage, extensive decomposition occurs with formation of hydrogen cyanide, hydrogen, and carbonaceous surface residues [16] [17]. At high coverage, molecular desorption predominates with minimal bond activation [16]. The transition between these regimes occurs gradually as coverage increases, providing opportunities for selective activation under controlled conditions [16].

Transition Metal-Catalyzed Methyl Transfer

Palladium-Based Catalytic Systems

Palladium-catalyzed methyl transfer reactions involving N-methylaniline have emerged as highly efficient processes for the synthesis of N,N-dimethylaniline derivatives. The most notable advancement in this area involves the use of supported palladium catalysts with zinc oxide promoters. A series of palladium-zinc oxide catalysts supported on titanium dioxide (Pd-ZnO/TiO2) have demonstrated exceptional performance in the selective N-methylation of N-methylaniline with carbon dioxide and hydrogen [1].

The optimal catalyst composition achieved 99.9% selectivity to N,N-dimethylaniline at 94% N-methylaniline conversion under reaction conditions of 180°C and atmospheric pressure [1]. Mechanistic investigations revealed that the catalytic performance depends critically on the formation of palladium-zinc alloy phases. The reaction proceeds through a multi-step mechanism involving the initial reduction of carbon dioxide with hydrogen to form formate intermediates, followed by the addition of formate to N-methylaniline to produce N-methylformanilide, and finally the hydrogenation of this intermediate to yield N,N-dimethylaniline [1].

Copper-Catalyzed Methylation Strategies

Copper-catalyzed methylation reactions have provided alternative pathways for the selective mono-methylation of anilines. The copper(II) acetate-promoted coupling of anilines with methylboronic acid represents the first reported example of a Chan-Lam coupling reaction utilizing methylboronic acid as the methylating agent. This methodology enables the synthesis of N-methylanilines in high yields through a cross-coupling mechanism that requires an incubation period of the substrate with the copper reagent before the addition of methylboronic acid.

The reaction conditions involve heating the aniline substrate with copper(II) acetate in dimethylformamide at 110°C for 18 hours, achieving yields of 85-95% for various substituted anilines. The selectivity for mono-methylation over di-methylation can be controlled through careful optimization of reaction parameters, including the stoichiometry of reagents and reaction temperature.

Ruthenium-Catalyzed Borrowing Hydrogen Methodology

Ruthenium-based catalysts have shown remarkable efficiency in N-methylation reactions using methanol as the carbon-one source under mild conditions. The (DPEPhos)RuCl2PPh3 catalyst system demonstrates superior performance with 96% selectivity to N-methylaniline at 99% conversion when employing weak base conditions with cesium carbonate. This methodology operates through a borrowing hydrogen mechanism, where methanol serves as both the methylating agent and hydrogen source.

The reaction mechanism involves the initial formation of a ruthenium hydride intermediate through the dehydrogenation of methanol, generating formaldehyde as a co-product. The formaldehyde then undergoes condensation with the amine substrate to form an imine intermediate, which is subsequently reduced by the ruthenium hydride species to yield the N-methylated product.

Manganese-Catalyzed Sustainable Processes

Manganese pincer complexes have emerged as environmentally benign catalysts for the selective mono-N-methylation of anilines. The PN3P manganese pincer precatalyst efficiently catalyzes the methylation of aniline derivatives with methanol under hydrogen borrowing conditions. This system operates under a catalytic amount of base, significantly improving the sustainability profile compared to traditional methods requiring stoichiometric base quantities.

The reaction proceeds at 110°C in methanol with potassium hydroxide as the base, achieving 90-95% selectivity for mono-methylated products. The broad functional group tolerance makes this approach particularly attractive for synthetic applications, accommodating various electron-donating and electron-withdrawing substituents on the aniline ring.

Acid-Base Bifunctional Catalyst Design

Gold-Supported Bifunctional Catalysts

Gold nanoparticles supported on γ-alumina have demonstrated exceptional activity in direct methylation reactions through acid-base bifunctional catalysis. The Au/γ-Al2O3 catalyst system exhibits superior performance in the methylation of N-methylaniline with carbon dioxide and hydrogen, achieving 88% selectivity at 75% conversion under reaction conditions of 160°C. The enhanced activity results from the acid-base properties of the γ-alumina support, which facilitates the activation of both electrophilic and nucleophilic substrates.

The catalyst design incorporates acid sites for carbon dioxide activation and basic sites for amine activation, enabling dual substrate activation that significantly enhances reaction rates. The turnover frequency values increase dramatically as the mean gold particle size decreases from 8.3 to 1.8 nanometers, demonstrating the structure-sensitive nature of the methylation reaction.

Metal-Organic Framework Catalysts

Metal-organic framework (MOF) catalysts with integrated acid-base functionality have been developed for cascade reactions involving N-methylaniline substrates. The PCN-700-AB catalyst features precisely installed Brønsted acidic and basic sites within a crystalline zirconium-based MOF structure. This bifunctional catalyst demonstrates excellent activity for tandem deacetalization-Knoevenagel condensation reactions, achieving conversion rates exceeding 90% compared to mono-functional catalysts.

The successful integration of incompatible acidic and basic sites within the same framework requires careful structural design to prevent mutual neutralization while maintaining spatial proximity for cooperative catalysis. The crystalline nature of the MOF allows for precise characterization of the active sites through single-crystal X-ray diffraction analysis.

Catalyst SystemReaction ConditionsSelectivity (%)Conversion (%)
Pd-ZnO/TiO2CO2/H2, 180°C99.994
Cu(OAc)2/MeB(OH)2DMF, 110°C, 18h85-9580-90
(DPEPhos)RuCl2PPh3MeOH, Cs2CO3, 140°C9699
PN3P-Mn complexMeOH, KOH, 110°C90-9585-95
Au/γ-Al2O3CO2/H2, 160°C8875

Cross-Coupling Reactions

Carbon-Nitrogen Bond Formation Strategies

Radical-Mediated Cross-Coupling Processes

N-methylanilines have been identified as highly effective promoters for radical-type cross-coupling reactions of aryl iodides. The combination of N-methylanilines with potassium tert-butoxide creates a robust radical initiation system that enables the activation of iodoarenes to produce aryl radicals. This methodology represents a significant advancement in transition-metal-free cross-coupling chemistry, providing access to various aryl-radical-related transformations.

The electronic nature of the N-methylaniline promoter significantly influences the reaction activity. Electron-donating substituents enhance the radical initiation activity, while electron-withdrawing groups diminish the effectiveness. N-methyl-4-methoxyaniline emerges as the most suitable promoter due to its high activity and commercial availability.

The reaction mechanism involves the initial deprotonation of N-methylaniline by potassium tert-butoxide to form an N-methylanilide anion, which then acts as an electron donor to transfer an electron to the aryl iodide. This electron transfer facilitates the formation of aryl radicals and generates an N-centered radical that can undergo further deprotonation to form a radical anion, perpetuating the radical chain process.

Photoinduced Copper-Catalyzed Coupling

Photoinduced copper-catalyzed enantioconvergent alkylations represent a breakthrough in asymmetric carbon-nitrogen bond formation. The coupling of racemic tertiary alkyl electrophiles with aniline nucleophiles using readily accessible chiral copper catalysts generates new carbon-nitrogen bonds with good enantioselectivity at fully substituted stereocenters. This methodology operates at -78°C under blue light irradiation, whereas the uncatalyzed reaction shows no significant conversion even at 80°C.

The mechanism involves the photoexcitation of a copper(I) complex to generate an excited state that reacts with the alkyl electrophile to form organic radicals and a copper(II) intermediate. The copper(II) complex then undergoes base-induced substitution with the aniline to form a chiral copper-anilido complex, which combines with the organic radical to provide the coupling product with good enantioselectivity.

Transition-Metal-Free Silylboronate Coupling

Silylboronate-mediated cross-coupling reactions have enabled the formation of carbon-nitrogen bonds between organic fluorides and N-alkylanilines under mild conditions. These reactions proceed through a unique mechanism that does not require transition metal catalysts, offering advantages in terms of cost and environmental impact.

The reaction involves the activation of carbon-fluorine bonds through nucleophilic attack by silylboronate species, followed by coupling with N-methylaniline derivatives to form the desired carbon-nitrogen bonds. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex molecules.

Tandem Cyclization-Addition Processes

Iridium-Catalyzed Cyclization Reactions

Iridium-catalyzed cyclization of α,ω-dienes with N-methyl groups represents a sophisticated approach to carbocyclic compound synthesis through dual carbon-hydrogen activation. The reaction involves intermolecular alkylation of the N-methyl group with a vinyl moiety, followed by intramolecular cyclization at the β-position. This methodology enables the synthesis of five- and six-membered carbocyclic compounds in high yields using 1,5- and 1,6-dienes, respectively.

The use of chiral bidentate phosphine ligands enables the asymmetric synthesis of cyclic compounds with good enantioselectivity. The reaction mechanism involves two consecutive carbon-hydrogen activation steps, with the first step activating the N-methyl group for alkylation and the second step facilitating intramolecular cyclization.

Tandem Imine Generation-Cyclization Sequences

Tandem sequences based on intramolecular ketimine N-attack addition reactions have been developed for the synthesis of N-functionalized indoles. The process involves imine generation from α-keto-esters or isatins, followed by N-cyclization and C-alkylation to produce indoles featuring nitrogen attached to aza-quaternary carbon centers.

The reaction conditions require 2-(2-nitroethyl)anilines and alkyl bromides or iodides as starting materials, with the process proceeding through a one-pot mechanism. The resulting N-functionalized indoles represent valuable synthetic intermediates that merge indole moieties with Cα-tetrasubstituted α-amino acid derivatives.

Photoinduced Radical Cyclization

Photoinduced radical cyclization reactions involving N-methylaniline derivatives have been explored for the synthesis of complex heterocyclic structures. Visible-light-induced, iridium-catalyzed addition reactions of N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds yield two distinct product types. One product results from aminomethyl radical addition, while the other is a tricyclic compound formed by attack of the α-carbonyl radical at the phenyl ring.

The reaction conditions involve the use of [Ir(ppy)2(dtbbpy)]BF4 as the photocatalyst under visible light irradiation, with the product distribution dependent on the ring size of the α,β-unsaturated substrate. Five-membered lactones and lactams exclusively yield tricyclic products, while six-membered substrates primarily afford simple addition products.

Reaction TypeN-Methylaniline RoleYield (%)Conditions
Aryl-Aryl CouplingRadical Promoter65-85t-BuOK, 80°C, 20h
Heck-Type ReactionElectron Donor70-80t-BuOK, benzene, 80°C
Radical DehalogenationRadical Initiator60-75t-BuOK, 80°C, 24h
Intramolecular CyclizationNucleophile55-70Base, 120°C, 12h
Tandem CyclizationSubstrate73-83IrCl3, BINAP, 165°C

Direct Cyclization with Diols

Iridium-catalyzed direct cyclization of aromatic amines with diols represents an environmentally friendly approach to N-heterocyclic compound synthesis. The reaction of N-methylanilines with 1,3-propanediol using an iridium chloride catalyst with rac-BINAP ligand in mesitylene at 165°C for 18 hours affords tetrahydroquinoline derivatives in yields ranging from 73 to 83%.

The reaction generates water as the sole by-product, making it an attractive alternative to traditional cyclization methods that require stoichiometric reagents or harsh conditions. The direct cyclization approach eliminates the need for pre-activation of substrates and provides a straightforward route to valuable nitrogen-containing heterocycles.

Physical Description

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR.
Yellow to light-brown liquid with a weak, ammonia-like odor.

Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQ
Yellow to light brown liquid.

XLogP3

1.7

Boiling Point

385.3 °F at 760 mm Hg (NTP, 1992)
196.2 °C
196.25 °C
194-196 °C
385.3°F
384°F

Flash Point

175 °F (NTP, 1992)
175 °F CC
79.5 °C c.c.
175°F

Vapor Density

3.9 (NTP, 1992) (Relative to Air)
3.70 (AIR= 1)
Relative vapor density (air = 1): 3.7
3.9

Density

0.989 at 68 °F (USCG, 1999)
0.989 @ 20 °C/4 °C
Relative density (water = 1): 0.99
0.989
0.99

LogP

1.66 (LogP)
Log kow = 1.66
1.7

Odor

Weak, ammonia-like odor.

Melting Point

-71 °F (NTP, 1992)
-57.0 °C
-57 °C
-71°F

UNII

TH45GK410O

Related CAS

2739-12-0 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1 mm Hg at 106 °F (NTP, 1992)
0.45 mmHg
0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients
Vapor pressure, Pa at 20 °C: 39.9
1 mmHg at 106°F
0.3 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

100-61-8

Wikipedia

Methylaniline

Biological Half Life

0.13 Days

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

REACTION OF ANILINE & METHANOL IN THE PRESENCE OF A COPPER-ALUMINA CATALYST
MADE BY HEATING ANILINE CHLORIDE & METHYL ALCOHOL UNDER PRESSURE

General Manufacturing Information

All other petroleum and coal products manufacturing
Petroleum refineries
Benzenamine, N-methyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: MONOMETHYL ANILINE, MATRIX: AIR, PROCEDURE: BUBBLER COLLECTION IN DILUTE SULFURIC ACID, GC ANALYSIS OF THE COLLECTED SAMPLES AFTER BASIFICATION WITH SODIUM HYDROXIDE. RANGE: 4.38-17.52 MG/CU M.
ANILINE DETECTION AND ANALYSIS BY THIN LAYER CHROMATOGRAPHY.
40 PRIMARY & SECONDARY AMINES WITH DIFFERENT GAS-CHROMATOGRAPHIC PROPERTIES DETECTED IN FOOD ITEMS, ANIMAL FEEDSTUFFS & SURFACE WATER, & 21 WERE IDENTIFIED BY MASS SPECTROMETRY.
NIOSH Method #3511, Monomethylaniline, Issued 8/15/94. Gas chromatography with FID, range 0.1-3 mg/sample, estimated limit of detection 8 ug/sample.
NIOSH Method #S153, Monomethylaniline, Issued 8/15/90. Gas chromatography with FID, range 4.38-17.52 mg/cu m, limit of detection not determined.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

MONOMETHYL ANILINE (1.95 G/KG OF FOOD) & SODIUM NITRITE (1.0 G/L WATER) FED TO MICE CAUSED LUNG ADENOMAS & MALIGNANT LYMPHOMAS.

Stability Shelf Life

... TURNS REDDISH BROWN ON STANDING.
BECOMES BROWN ON EXPOSURE TO AIR

Dates

Last modified: 08-15-2023

Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline

Robert J Harris, Kohki Nakafuku, Alethea N Duncan, Robert G Carden, Jacob C Timmerman, Ross A Widenhoefer
PMID: 33951230   DOI: 10.1002/chem.202100741

Abstract

The mechanism of the intermolecular hydroamination of 3-methylbuta-1,2-diene (1) with N-methylaniline (2) catalyzed by (IPr)AuOTf has been studied by employing a combination of kinetic analysis, deuterium labelling studies, and in situ spectral analysis of catalytically active mixtures. The results of these and additional experiments are consistent with a mechanism for hydroamination involving reversible, endergonic displacement of N-methylaniline from [(IPr)Au(NHMePh)]
(4) by allene to form the cationic gold π-C1,C2-allene complex [(IPr)Au(η
-H
C=C=CMe
)]
(I), which is in rapid, endergonic equilibrium with the regioisomeric π-C2,C3-allene complex [(IPr)Au(η
-Me
C=C=CH
)]
(I'). Rapid and reversible outer-sphere addition of 2 to the terminal allene carbon atom of I' to form gold vinyl complex (IPr)Au[C(=CH
)CMe
NMePh] (II) is superimposed on the slower addition of 2 to the terminal allene carbon atom of I to form gold vinyl complex (IPr)Au[C(=CMe
)CH
NMePh] (III). Selective protodeauration of III releases N-methyl-N-(3-methylbut-2-en-1-yl)aniline (3 a) with regeneration of 4. At high conversion, gold vinyl complex II is competitively trapped by an (IPr)Au
fragment to form the cationic bis(gold) vinyl complex {[(IPr)Au]
[C(=CH
)CMe
NMePh]}
(6).


Facile preparation of lignosulfonate/N-methylaniline composite and its application in efficient removal of Cr(VI) from aqueous solutions

Haifeng Zhou, Xinxin Shi, Weidong Wu, Xiaoxi An, Yuanyu Tian, Yingyun Qiao
PMID: 31726153   DOI: 10.1016/j.ijbiomac.2019.10.274

Abstract

A lignin-based biosorbent (LSMA) was prepared by cross-linking lignosulfonate and N-methylaniline with the aid of ammonium persulfate for efficient removal of Cr(VI) from aqueous solution. Since LSMA possessed both amino groups and oxygen-containing functional groups, such as phenolic, carboxyl, and sulfonic groups, the maximum adsorption capacity of 1264.8 mg/g was achieved at 318 K according to the Langmuir isotherm. LSMA also showed excellent performance at low Cr(VI) concentration solution. The hazardous Cr(VI) solution of 50 mg/L can be fully removed within 10 min. The adsorption process of LSMA fitted the pseudo-second-order kinetic model, suggesting the chemical adsorption characteristics. Moreover, the adsorption process was spontaneous and endothermic. LSMA worked very well even with high content of competing anions. The removal mechanism was demonstrated to be the adsorption of Cr(VI) anions on LSMA with abundant functional groups, and reduction of Cr(VI) to less toxic Cr(III) by the adjacent electron donor groups. The generated Cr(III) was immobilized on LSMA by surface complexation and precipitation. LSMA composite has a great potential for the treatment of Cr(VI)-contaminated water.


3-Fluoro-2-mercuri-6-methylaniline Nucleotide as a High-Affinity Nucleobase-Specific Hybridization Probe

Asmo Aro-Heinilä, Tuomas Lönnberg, Pasi Virta
PMID: 31246432   DOI: 10.1021/acs.bioconjchem.9b00405

Abstract

A 3-fluoro-6-methylaniline nucleoside was synthesized and incorporated into an oligonucleotide, and its ability to form mercury-mediated base pairs was studied. UV melting experiments revealed increased duplex stability with thymine, guanine, and cytosine opposite to the probe and a clear nucleobase-specific binding preference (T > G > C > A). Moreover, the 3-fluoro group was utilized as a spin label that showed distinct
F NMR resonance shifts depending on the complementary nucleobase, providing more detailed information on Hg(II)-mediated base pairing.


Rapid quality control of medicine and food dual purpose plant polysaccharides by matrix assisted laser desorption/ionization mass spectrometry

Huiwen Wang, Xiaoyong Zhao, Yu Huang, Jiancong Liao, Yaqin Liu, Yuanjiang Pan
PMID: 32104793   DOI: 10.1039/c9an02440a

Abstract

With their multiple biological activities and health benefit effects, polysaccharides from medicine and food dual purpose plants (MFDPPPs) have been extensively applied in many fields, including in medical treatments, stock farming, and cosmetics. However, to date, quality issues of MFDPPPs and technologies for the analysis of polysaccharides have posed challenges to chemists. Reported herein is a rapid and high-throughput quality control method for analyzing MFDPPPs, based on matrix assisted laser desorption/ionization mass spectrometry (MALDI-MS). For the analysis of illegally added and doped substances, ferroferric oxide nanoparticles were employed as the MALDI matrix to avoid small molecule interference. Qualitatively, high sensitivity was obtained for both illegal drugs and glucose. Quantitatively, the best linear response (R2 > 0.99) was attained in the concentration range from 0.005 to 1 mg mL-1 for glucose. For the analysis of polysaccharides, 2,5-dihydroxybenzoic acid/N-methylaniline was employed as the MALDI matrix to increase the detection sensitivity and mass range coverage. Furthermore, the established method was successfully applied to the analysis of supplements from Astragalus polysaccharides and Lentinan real samples, showing its potential in quality control for MFDPPPs.


Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS

Li Li, Feng Xu, Ge Sun, Mingrui Sun, Shoushi Jia, Hongmei Li, Tao Xu, Honglian Zhang, Yan Wang, Yue Guo, Taohua Liu
PMID: 33524815   DOI: 10.1016/j.saa.2021.119490

Abstract

The objective of this study was to establish a novel method for the determination of N-methylaniline (NMA) based on azo coupling reaction in infant pacifiers prepared with food contact silicone materials by combining thin layer chromatography (TLC) with surface-enhanced resonance Raman scattering (SERRS). TLC was used to separate the azo reaction products to confirm the component spot of azo compound, then the spot of azo compound mixed with silver sol on the TLC plate was qualitatively detected by SERRS. The limit of detection (LOD) of the method is as low as 0.50 ppm for NMA. The influence of sample matrix about the TLC-SERRS detection of NMA was investigated by experiment of simulated positive sample, and the NMA in infant pacifiers exposed to silica gel products was detected. The method of TLC-SERRS for the determination of NMA in infant pacifiers prepared with food contact silicone materials was established, and the real samples were detected. Compared with the methods ever reported, the method has the advantages of high sensitivity, specificity and low cost. It provides a new reference method for establishing a safety system for food contact silicone materials.


Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders

Cong-Cong Jia, Wang Chen, Zi-Li Feng, Zhao-Peng Liu
PMID: 33242992   DOI: 10.4155/fmc-2020-0170

Abstract

is a proto-oncogene encoding a receptor tyrosine kinase. RET regulates key aspects of cellular proliferation, differentiation and survival. The activation of RET via gene fusions or point mutations is closely related to lung, thyroid and other cancers. This review summarizes the developments of a diversity of small molecule RET protein kinase inhibitors in the past 10 years. These RET inhibitors are classified according to their hinge binder chemotypes as: pyrimidines, including the pyrazolopyrimidines, pyrimidine oxazines, quinazolines, 4-aminopyrimidines and 4-aminopyridines; indolinones; 5-aminopyrazole-4-carboxamides; 3-trifluoromethylanilines; imidazopyridines, imidazopyridazines and pyrazopyridines; nicotinonitriles; pyridones and 1,2,4-triazoles. In each section, the biological activities of the inhibitors, their structure-activity relationships and possible binding modes with the RET kinase are introduced.


Developmental toxicity of N-methylaniline following prenatal oral administration in rats

Krystyna Sitarek, Jolanta Gromadzińska, Jan Stetkiewicz, Piotr Lutz, Magdalena Król, Katarzyna Domeradzka-Gajda, Wojciech Wąsowicz
PMID: 26988886   DOI: 10.13075/ijomeh.1896.00571

Abstract

The objective of the study was to assess prenatal toxicity of N-methylaniline (NMA) administered by gavage to pregnant female rats.
Pregnant female rats were administered N-methylaniline in corn oil by gavage at daily doses of 0.8 mg/kg of body weight (b.w.), 4 mg/kg b.w., 20 mg/kg b.w. and 100 mg/kg b.w. from implantation (the 5th day post mating) to the day prior to the scheduled caesarean section (the 20th day of pregnancy). General behavior, body weight, food and water consumption, hematological, biochemical analyses and pathomorphological changes of the dams were recorded.
All the females survived until the end of the study. The test substance was toxic to pregnant females, even at the lowest of the used doses, i.e., 0.8 mg/kg b.w./day. Lower weight gain during pregnancy and significantly higher NMA-dose-dependent absolute weight of the organs were noted in the exposed females. The females from the groups exposed at doses of 20 mg/kg b.w./day and 100 mg/kg b.w./day developed anemia and showed higher concentrations of free thyroxine (FT3) and free triiodothyronine (FT4) thyroid hormones. Total protein concentration exhibited an increase in all the exposed groups of females. In the prenatal toxicity study, administration of N-methylaniline throughout the embryonic and fetal periods produced embryotoxic effects at doses ranging 4-100 mg/kg b.w./day.
Considering the data obtained in this study, it is reasonable to assume that N-methylaniline administered orally to pregnant rats is toxic for mothers even at a low dose of 0.8 mg/kg b.w./day. However, this dose was not associated with any significant effects to their offspring. This prenatal exposure level may be considered as no-observed-adverse-effect level (NOAEL) for the progeny and a dose of 4 mg/kg b.w./day as the lowest-observed-adverse-effect level (LOAEL) for the progeny.


Unexpectedly Stable (Chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, and Related Compounds That Model the Zumach-Weiss-Kühle (ZWK) Reaction for Synthesis of 1,2,4-Dithiazolidine-3,5-diones

George Barany, Doyle Britton, Lin Chen, Robert P Hammer, Matthew J Henley, Alex M Schrader, Victor G Young Jr
PMID: 26418818   DOI: 10.1021/acs.joc.5b01826

Abstract

The Zumach-Weiss-Kühle (ZWK) reaction provides 1,2,4-dithiazolidine-3,5-diones [dithiasuccinoyl (Dts)-amines] by the rapid reaction of O-ethyl thiocarbamates plus (chlorocarbonyl)sulfenyl chloride, with ethyl chloride and hydrogen chloride being formed as coproducts, and carbamoyl chlorides or isocyanates generated as yield-diminishing byproducts. However, when the ZWK reaction is applied with (N-ethoxythiocarbonyl)urethane as the starting material, heterocyclization to the putative "Dts-urethane" does not occur. Instead, the reaction directly provides (chlorocarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, a reasonably stable crystalline compound; modified conditions stop at the (chlorocarbonyl)[1-ethoxy-(N-ethoxycarbonyl)formimidoyl]disulfane intermediate. The title (chlorocarbonyl)(carbamoyl)disulfane cannot be converted to the elusive Dts derivative, but rather gives (N-ethoxycarbonyl)carbamoyl chloride upon thermolysis, or (N-ethoxycarbonyl)isocyanate upon treatment with tertiary amines. Additional transformations of these compounds have been discovered, providing entries to both known and novel species. X-ray crystallographic structures are reported for the title (chlorocarbonyl)(carbamoyl)disulfane; for (methoxycarbonyl)(N-ethoxycarbonylcarbamoyl)disulfane, which is the corresponding adduct after quenching in methanol; for [1-ethoxy-(N-ethoxycarbonyl)formimidoyl](N'-methyl-N'-phenylcarbamoyl)disulfane, which is obtained by trapping the title intermediate with N-methylaniline; and for (N-ethoxycarbonylcarbamoyl)(N'-methyl-N'-phenylcarbamoyl)disulfane, which is a short-lived intermediate in the reaction of the title (chlorocarbonyl)(carbamoyl)disulfane with excess N-methylaniline. The new chemistry and structural information reported herein is expected to contribute to accurate modeling of the ZWK reaction trajectory.


Correlating Infrared and X-ray Absorption Energies for Molecular-Level Insight into Hydrogen Bond Making and Breaking in Solution

Mirabelle Prémont-Schwarz, Simon Schreck, Marcella Iannuzzi, Erik T J Nibbering, Michael Odelius, Philippe Wernet
PMID: 26029818   DOI: 10.1021/acs.jpcb.5b02954

Abstract

While ubiquitous, the making and breaking of hydrogen bonds in solution is notoriously difficult to study due to the associated complex changes of nuclear and electronic structures. With the aim to reduce the according uncertainty in correlating experimental observables and hydrogen-bond configurations, we combine the information from proximate methods to study the N-H···O hydrogen bond in solution. We investigate hydrogen-bonding of the N-H group of N-methylaniline with oxygen from liquid DMSO and acetone with infrared spectra in the N-H stretching region and X-ray absorption spectra at the N K-edge. We experimentally observe blue shifts of the infrared stretching band and an X-ray absorption pre-edge peak when going from DMSO to acetone. With ab initio molecular dynamics simulations and calculated spectra, we qualitatively reproduce the experimental observables but we do not reach quantitative agreement with experiment. The infrared spectra support the notion of weakening the N-H···O hydrogen bond from DMSO to acetone. However, we fail to theoretically reproduce the measured shift of the X-ray absorption pre-edge peak. We discuss possible shortcomings of the simulation models and spectrum calculations. Common features and distinct differences with the O-H···O hydrogen bond are highlighted, and the implications for monitoring hydrogen-bond breaking in solution are discussed.


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